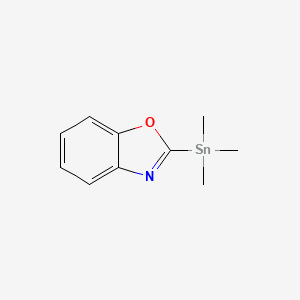
2-(Trimethylstannyl)-1,3-benzoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Trimethylstannyl)-1,3-benzoxazole is an organometallic compound that features a benzoxazole ring substituted with a trimethylstannyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylstannyl)-1,3-benzoxazole typically involves the reaction of a benzoxazole derivative with a trimethylstannylating agent. One common method is the reaction of 2-bromo-1,3-benzoxazole with trimethylstannyl lithium in the presence of a palladium catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions
2-(Trimethylstannyl)-1,3-benzoxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and nucleophiles like amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to prevent over-oxidation.
Coupling Reactions: Palladium catalysts are commonly used in cross-coupling reactions, with solvents like THF or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazoles, while oxidation can produce benzoxazole oxides.
科学研究应用
2-(Trimethylstannyl)-1,3-benzoxazole has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique properties make it useful in the development of new materials, such as polymers and nanomaterials.
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for pharmaceuticals and biologically active compounds
作用机制
The mechanism of action of 2-(Trimethylstannyl)-1,3-benzoxazole involves its ability to participate in various chemical reactions due to the presence of the trimethylstannyl group. This group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing the compound to form new bonds and undergo transformations. The molecular targets and pathways involved are primarily related to its reactivity with other chemical species .
相似化合物的比较
Similar Compounds
- 2-(Trimethylsilyl)-1,3-benzoxazole
- 2-(Trimethylgermyl)-1,3-benzoxazole
- 2-(Tributylstannyl)-1,3-benzoxazole
Uniqueness
2-(Trimethylstannyl)-1,3-benzoxazole is unique due to the presence of the trimethylstannyl group, which imparts distinct reactivity compared to its silicon and germanium analogs. The tin atom in the trimethylstannyl group provides different electronic and steric properties, making it more suitable for certain types of reactions, such as Stille coupling .
属性
CAS 编号 |
86149-23-7 |
|---|---|
分子式 |
C10H13NOSn |
分子量 |
281.93 g/mol |
IUPAC 名称 |
1,3-benzoxazol-2-yl(trimethyl)stannane |
InChI |
InChI=1S/C7H4NO.3CH3.Sn/c1-2-4-7-6(3-1)8-5-9-7;;;;/h1-4H;3*1H3; |
InChI 键 |
LEYVVVFRQOXFGE-UHFFFAOYSA-N |
规范 SMILES |
C[Sn](C)(C)C1=NC2=CC=CC=C2O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


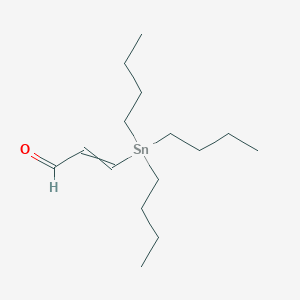
![1,4-Difluoro-2,5-bis[(propan-2-yl)sulfanyl]benzene](/img/structure/B14427734.png)
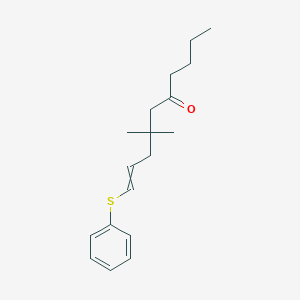
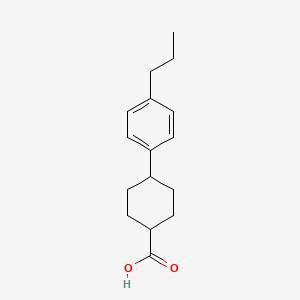
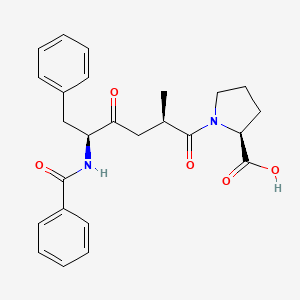
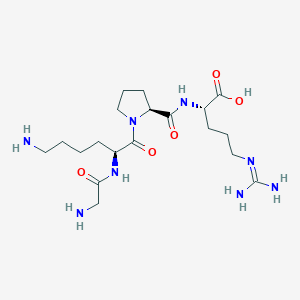
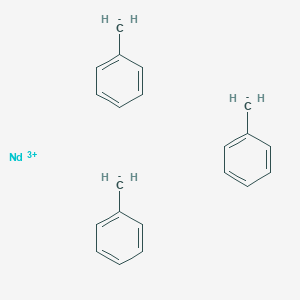
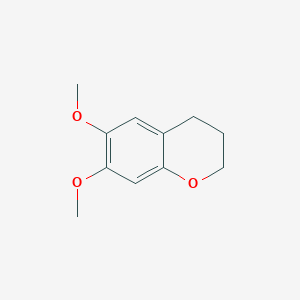
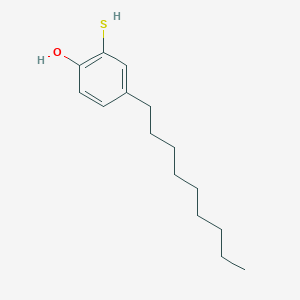
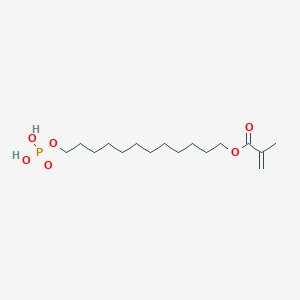
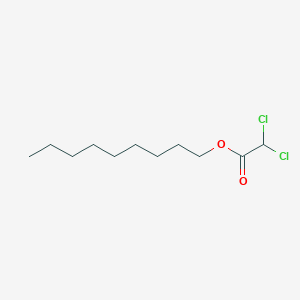
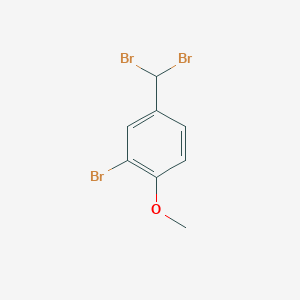
![1-(Ethoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14427795.png)
![1-[(4-Bromo-2-fluorophenyl)methyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B14427814.png)
